molecular formula C8H11NO B13177748 1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one

1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one

Cat. No.: B13177748
M. Wt: 137.18 g/mol
InChI Key: DEOJTIHGFKRHMI-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one is a chemical compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . This compound is characterized by the presence of a cyclobutyl ring, an aminomethyl group, and a prop-2-yn-1-one moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one typically involves the reaction of cyclobutylmethylamine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the prop-2-yn-1-one moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one is unique due to the presence of the prop-2-yn-1-one moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]prop-2-yn-1-one

InChI

InChI=1S/C8H11NO/c1-2-7(10)8(6-9)4-3-5-8/h1H,3-6,9H2

InChI Key

DEOJTIHGFKRHMI-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1(CCC1)CN

Origin of Product

United States

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